

# commercial availability of 3-cyanophenylhydrazine

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## Compound of Interest

Compound Name: 3-Hydrazinobenzonitrile

Cat. No.: B102707

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An In-depth Technical Guide to the Commercial Availability and Application of 3-Cyanophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

3-Cyanophenylhydrazine is a pivotal chemical intermediate, primarily utilized as a versatile building block in the synthesis of complex heterocyclic compounds. Its unique molecular architecture, featuring a reactive hydrazine moiety and a strategically positioned cyano group on a phenyl ring, makes it an invaluable synthon in medicinal chemistry and materials science. This guide offers a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of pharmaceutical agents. While the free base (CAS 17672-26-3) is known, it is most commonly supplied and handled as its more stable hydrochloride salt, 3-cyanophenylhydrazine hydrochloride (CAS 2881-99-4), which is the primary focus of this document.

## Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and process development. 3-Cyanophenylhydrazine is typically supplied as its hydrochloride salt to enhance stability and shelf-life.

Property	3-Cyanophenylhydrazine Hydrochloride	3-Cyanophenylhydrazine (Free Base)
Synonyms	3-Hydrazinylbenzonitrile hydrochloride	3-Hydrazinobenzonitrile
CAS Number	2881-99-4[1]	17672-26-3[2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN <sub>3</sub> [3]	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>
Molecular Weight	169.61 g/mol [3]	133.15 g/mol [4]
Appearance	White to light yellow solid/powder[5]	Solid
Purity (Typical)	≥97%	≥95%
Melting Point	157-158 °C[4]	Not widely reported
Storage Temperature	Room Temperature	Store in freezer, under -20°C, inert atmosphere[4]
IUPAC Name	3-hydrazinylbenzonitrile;hydrochloride[3]	3-hydrazinobenzonitrile

## Commercial Availability

3-Cyanophenylhydrazine hydrochloride is readily accessible from numerous global chemical suppliers, catering to a wide spectrum of needs from academic research laboratories to large-scale industrial manufacturing. The availability in various purities and quantities ensures its suitability for different stages of drug discovery and development.

Supplier	Purity Levels Offered	Representative Quantities Available
Sigma-Aldrich (Merck)	97%	1 g, 5 g, 10 g
Energy Chemical	97% <a href="#">[1]</a>	1 g, 5 g, 10 g, 25 g, 100 g <a href="#">[1]</a>
Adamas Reagent, Ltd.	98%+ <a href="#">[1]</a>	1 g, 5 g, 25 g, 100 g, 500 g <a href="#">[1]</a>
Jia Xing Isenchem Co.,Ltd	98% (HPLC or GC) <a href="#">[1]</a>	25 g, 100 g, 500 g, 1 kg <a href="#">[1]</a>
CONIER CHEM AND PHARMA	99% <a href="#">[6]</a>	1 kg <a href="#">[6]</a>
Dayang Chem (Hangzhou)	95% & 99% <a href="#">[6]</a>	0.1 kg, 1 kg, 1000 kg <a href="#">[6]</a>
Santa Cruz Biotechnology	Specialty Grade <a href="#">[2]</a>	Inquire for details

Note: This table is not exhaustive and represents a snapshot of common suppliers. Pricing and availability are subject to change and should be verified on the suppliers' websites.

## Standard Synthesis Protocol

The most prevalent and reliable method for synthesizing aryl hydrazines is through the diazotization of an aniline precursor, followed by reduction of the resulting diazonium salt. This approach is directly applicable to the preparation of 3-cyanophenylhydrazine hydrochloride from 3-aminobenzonitrile.

## Experimental Protocol: Synthesis of 3-Cyanophenylhydrazine Hydrochloride

This protocol is based on the well-established synthesis for the analogous 4-cyanophenylhydrazine hydrochloride.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

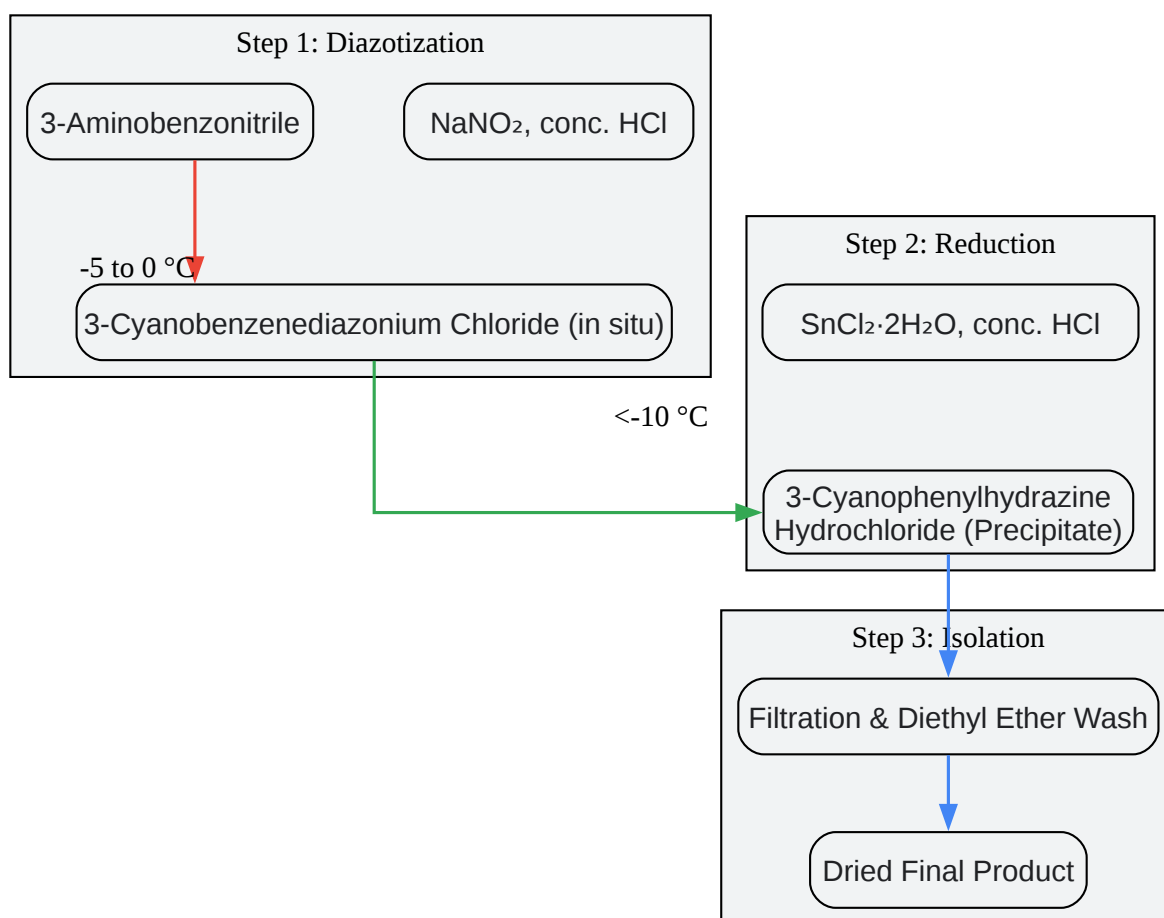
- 3-Aminobenzonitrile
- Concentrated Hydrochloric Acid (HCl)

- Sodium Nitrite ( $\text{NaNO}_2$ )
- Tin(II) Chloride Dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Deionized Water
- Diethyl Ether

#### Procedure:

- Diazotization:
  - In a reaction vessel equipped with a stirrer and thermometer, suspend 3-aminobenzonitrile (1 equivalent) in concentrated hydrochloric acid.
  - Cool the suspension to between  $-5\text{ }^{\circ}\text{C}$  and  $0\text{ }^{\circ}\text{C}$  using an ice-salt bath.
  - Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
  - Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below  $0\text{ }^{\circ}\text{C}$  throughout the addition. This forms the 3-cyanobenzenediazonium chloride in situ.
- Reduction:
  - In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid.
  - Cool this reducing solution to  $-15\text{ }^{\circ}\text{C}$  to  $-10\text{ }^{\circ}\text{C}$ .
  - Add the previously prepared cold diazonium salt solution portionwise to the tin(II) chloride solution. The rate of addition should be controlled to keep the temperature below  $-10\text{ }^{\circ}\text{C}$ .
- Isolation and Purification:
  - After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at a temperature between  $-10\text{ }^{\circ}\text{C}$  and  $0\text{ }^{\circ}\text{C}$ .

- The product, 3-cyanophenylhydrazine hydrochloride, will precipitate as a white or off-white solid.
- Collect the precipitate by vacuum filtration.
- Wash the collected solid thoroughly with cold diethyl ether to remove any organic impurities.
- Dry the final product under vacuum to yield 3-cyanophenylhydrazine hydrochloride.



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Synthetic workflow for 3-cyanophenylhydrazine hydrochloride.

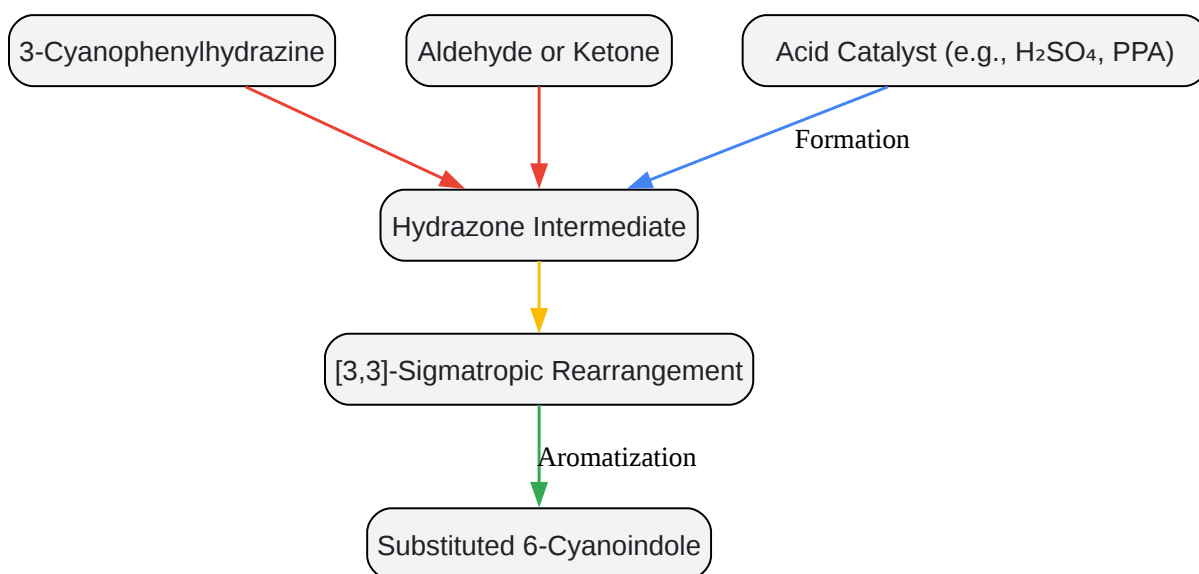
## Key Applications in Drug Development

The utility of 3-cyanophenylhydrazine lies in its ability to participate in reactions that form stable, biologically relevant heterocyclic cores.

## Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in medicinal chemistry for constructing the indole nucleus, a privileged scaffold found in numerous pharmaceuticals. 3-Cyanophenylhydrazine is an ideal reactant for this process. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.

Causality: The cyano group at the meta-position of the phenyl ring acts as an electron-withdrawing group, influencing the electronic properties and reactivity of the resulting indole. This allows for fine-tuning of the molecule's biological activity and pharmacokinetic profile. Its position can be leveraged for further synthetic modifications, making it a strategic anchor point in multi-step syntheses.



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Generalized workflow of the Fischer indole synthesis.

## Precursor to Bioactive Hydrazones

Condensation of 3-cyanophenylhydrazine with various aldehydes and ketones yields hydrazone derivatives. Hydrazones are a class of compounds extensively studied for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[10]</sup>

**Experimental Insight:** The synthesis is typically a straightforward condensation reaction performed in a protic solvent like ethanol. The reaction can be catalyzed by a few drops of acid. The resulting hydrazone often precipitates directly from the reaction medium, simplifying purification. The self-validating nature of this protocol stems from the often-crystalline nature of the product, which allows for easy characterization and purity assessment by melting point and spectroscopic methods.

### Protocol: General Synthesis of a 3-Cyanophenylhydrazone Derivative

- Dissolve 3-cyanophenylhydrazine hydrochloride (1 equivalent) in ethanol.
- Add the desired aldehyde or ketone (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
- Stir the mixture at room temperature or heat to reflux, monitoring progress by Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture. The product often crystallizes out.
- Collect the solid product by filtration, wash with cold ethanol, and dry.

## Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. 3-Cyanophenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions.

Hazard Class	GHS Statement
Acute Toxicity	H302: Harmful if swallowed[3]
H312: Harmful in contact with skin[3]	
H332: Harmful if inhaled[3]	
Irritation	H315: Causes skin irritation[3]
H319: Causes serious eye irritation[3]	
H335: May cause respiratory irritation	

#### Handling Recommendations:

- Use only in a well-ventilated area or under a chemical fume hood.[11]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
- Avoid breathing dust.[12]
- Wash hands and any exposed skin thoroughly after handling.[12]
- In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[11][12]

#### Storage:

- Hydrochloride Salt: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]
- Free Base: Keep in a dark place, under an inert atmosphere, and stored in a freezer at or below -20°C for long-term stability.[4]

## Conclusion

3-Cyanophenylhydrazine, primarily available as its hydrochloride salt, is a commercially accessible and highly valuable reagent for chemical synthesis. Its utility is most pronounced in



the field of drug discovery, where it serves as a key precursor for constructing indole and hydrazone scaffolds central to many therapeutic agents. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, enables researchers to leverage its full potential safely and effectively in the pursuit of novel molecular entities.

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